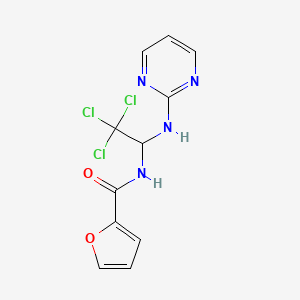
benzyl (2-(((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (2-(((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate is a useful research compound. Its molecular formula is C19H21N5O4 and its molecular weight is 383.408. The purity is usually 95%.
BenchChem offers high-quality benzyl (2-(((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl (2-(((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimitotic and Antineoplastic Potential
- Benzyl carbamate derivatives, including benzyl (2-(((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate, are explored for their antimitotic properties. Chiral isomers of certain carbamates show differential biological activity in various systems, with some isomers demonstrating more potency than others. This variance in activity underscores the potential of these compounds in developing antineoplastic agents (Temple & Rener, 1992).
Antimicrobial and Antitubercular Activities
- Novel benzimidazole–oxadiazole hybrid molecules, which include the structural motifs present in the compound of interest, have shown promising antimicrobial and anti-tubercular activities. Some of these compounds outperform standard drugs against Mycobacterium tuberculosis and demonstrate significant growth inhibition in various bacterial strains, making them strong candidates for further exploration as antimicrobial and antitubercular agents (Shruthi et al., 2016).
Synthesis and Heterocyclic Chemistry
- The compound under discussion is part of a broader category of substances that have been synthesized for their potential biological activities. Novel synthetic routes to pyrrolo[2,1-c][1,4]benzodiazocine ring systems, which are related to the structure of benzyl (2-(((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate, have been developed. These methods offer a deeper understanding of heterocyclic chemistry and provide a foundation for the synthesis of compounds with potential biological applications (Koriatopoulou et al., 2008).
Insecticidal and Antibacterial Potential
- Pyrimidine linked pyrazole heterocyclics, related to the structural framework of benzyl carbamates, have been synthesized and evaluated for their insecticidal and antibacterial potential. These compounds show promise in controlling Pseudococcidae insects and exhibit antibacterial activity against selected microorganisms, highlighting the diverse biological applications of such compounds (Deohate & Palaspagar, 2020).
Anticancer Research
- Aminophosphonates bearing heterocyclic moieties, such as pyridine, pyrrole, and imidazole, derived from benzyl carbamates, are explored for their anticancer properties. These compounds undergo various chemical transformations to enhance their biological activity, potentially offering new avenues for cancer treatment (Boduszek, 1996).
Corrosion Inhibition
- Benzimidazole bearing 1, 3, 4-oxadiazoles, structurally related to the compound of interest, demonstrate effective corrosion inhibition properties for mild steel in acidic environments. This application reveals the compound's utility beyond biological activities, showcasing its potential in materials science and engineering (Ammal et al., 2018).
Propriétés
IUPAC Name |
benzyl N-[2-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methylamino]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-2-24-10-6-9-15(24)18-22-17(28-23-18)12-20-16(25)11-21-19(26)27-13-14-7-4-3-5-8-14/h3-10H,2,11-13H2,1H3,(H,20,25)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHNJRGMNGSYDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)CNC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl (2-(((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(2,4-Difluorophenyl)ethyl]-4-(2-fluoropyridine-4-carbonyl)piperazine](/img/structure/B2448011.png)
![Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2448012.png)

![(3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-thienyl)methanone](/img/structure/B2448017.png)
![6-Acetyl-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2448018.png)

![1-[4-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one](/img/structure/B2448020.png)

![2-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2448023.png)
![Ethyl 1-[(dimethylamino)carbonyl]piperidine-3-carboxylate](/img/structure/B2448024.png)
![5-Methyl-2-[(1-pyrimidin-2-ylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2448026.png)

![1-(3-Chlorophenyl)-3-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2448032.png)